1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Overview
Description
1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that features a pyrazoline core substituted with dimethoxyphenyl and fluorophenyl groups. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves a multi-step process. One common method is the one-pot three-component reaction in a sealed-vessel reactor. This involves the reaction of substituted acetophenones and benzaldehydes with hydrazine or its derivatives under controlled conditions . The reaction conditions often include the use of a sealed-vessel reactor, such as Monowave 50, to ensure the proper formation of the pyrazoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and minimize environmental impact. Techniques such as mechanochemical processes and the use of ionic organic solids as catalysts are explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has potential bioactive properties, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to bind to enzymes and receptors, inhibiting or modulating their activity. For example, it has been shown to inhibit dengue virus type 2 NS2B/NS3 serine protease, which is crucial for viral replication . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar core structure but differs in the substitution pattern on the pyrazoline ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another related compound with a triazole ring instead of a pyrazoline ring.
Uniqueness
1-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and fluorophenyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12(23)22-17(14-6-4-5-7-15(14)20)11-16(21-22)13-8-9-18(24-2)19(10-13)25-3/h4-10,17H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQHGYYLLATOTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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